REACTION_CXSMILES
|
N[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[I:14]CI.N(OC(C)(C)C)=O>C(#N)C.CCOCC>[I:14][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5]
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Name
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|
Quantity
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15.1 g
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Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
24 mL
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Type
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reactant
|
Smiles
|
ICI
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Name
|
|
Quantity
|
21 mL
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Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 60° C. for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
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Type
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WASH
|
Details
|
washed twice with water, twice with aqueous sodium bisulfite, water
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
|
filtered through a silica gel plug
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
afford a red oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting sequentially with hexanes, 3:1 hexanes/CH2Cl2 and 1:1 hexanes/CH2Cl2
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C#N)C=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |